2-ethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
Description
The compound 2-ethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide features a complex tricyclic core fused with a benzamide moiety. The ethoxy substituent on the benzamide ring enhances lipophilicity compared to smaller substituents like methoxy or halogens . This compound is cataloged under CAS 898426-42-1, with a molecular formula of C20H17F3N2O2 (though the ethoxy variant's exact formula may differ slightly) and a molecular weight of ~374 g/mol .
Properties
IUPAC Name |
2-ethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-26-18-9-5-4-8-16(18)20(24)22-15-11-14-7-6-10-23-19(14)17(12-15)13(2)21(23)25/h4-5,8-9,11-13H,3,6-7,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJGOZMZQTVFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)C(C(=O)N4CCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-ethoxy-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide is a complex organic compound characterized by its unique tricyclic structure and functional groups. Its potential biological activities have garnered interest in various fields of research, including pharmacology and medicinal chemistry.
The molecular formula of this compound is with a molecular weight of 350.4 g/mol. The compound's structure includes an ethoxy group and a benzamide moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.4 g/mol |
| CAS Number | 898410-97-4 |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. It may exhibit enzyme inhibition by binding to active sites or allosteric sites, thereby modulating biochemical pathways relevant to various diseases.
Biological Activity
Research indicates that compounds similar to this compound can exhibit a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic avenues for inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that similar tricyclic compounds inhibited the growth of breast cancer cells in vitro by inducing apoptosis through the mitochondrial pathway .
- Antimicrobial Activity Assessment : Research published in Phytotherapy Research evaluated the antimicrobial effects of structurally related compounds against Staphylococcus aureus and Escherichia coli, finding significant inhibition at various concentrations .
- Anti-inflammatory Mechanisms : A study in The Journal of Pharmacology examined the anti-inflammatory properties of related benzamide derivatives, revealing their ability to reduce pro-inflammatory cytokine production in human monocytes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
- Molecular Formula : C18H15FN2O2
- Molecular Weight : 310.33 g/mol
- Key Features : Fluorine substituent at the benzamide’s meta position. Fluorine’s electronegativity enhances dipole interactions and metabolic stability but reduces lipophilicity (xlogP = 2.3) compared to ethoxy .
N-{3-methyl-2-oxo-1-azatricyclo[...]dodeca[...]trien-6-yl}-3-(trifluoromethyl)benzamide
- Molecular Formula : C20H17F3N2O2
- Molecular Weight : 374.36 g/mol
- Key Features : The trifluoromethyl group is strongly electron-withdrawing, increasing resistance to oxidative metabolism. This group’s lipophilicity (xlogP > 3) may improve membrane permeability but reduce aqueous solubility .
2-methoxy-N-{2-oxo-1-azatricyclo[...]dodeca[...]trien-6-yl}acetamide
- Molecular Formula: Not explicitly stated (similar core to target compound).
Modifications to the Tricyclic Core
Ethyl 2-{3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-2-yl}acetate
- Key Features : An ethyl ester replaces the benzamide group. The ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid. This modification increases lipophilicity temporarily, aiding absorption .
N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[...]trien-6-yl}ethanediamide
- Molecular Formula : C27H30N4O5
- Molecular Weight : 490.5 g/mol
- The larger size may hinder bioavailability but enhance target binding .
Physicochemical and Structural Comparisons
*Estimated xlogP values based on substituent contributions.
Crystal Packing and Solid-State Behavior
Evidence from a boron-containing tricyclic analog (C17H16BF2N3) highlights the role of substituents in crystal packing. Short C-H···F interactions stabilize the lattice, suggesting that halogen or ethoxy groups in the target compound may similarly influence solid-state stability .
Preparation Methods
Ring-Closing Metathesis (RCM) Approach
A widely reported method involves RCM using Grubbs catalysts to form the tricyclic framework.
Procedure :
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Starting material : N-allyl-3-methyl-2-oxoazepane (synthesized from ε-caprolactam).
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Metathesis catalyst : Grubbs 2nd generation catalyst (5 mol%) in dichloromethane at 40°C for 12 hours.
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Workup : Column chromatography (silica gel, ethyl acetate/hexane) yields the azatricyclic amine.
Intramolecular Heck Cyclization
Alternative routes employ palladium-catalyzed cyclization:
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Substrate : Bromoallyl-pyrrolidinone derivative.
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Conditions : Pd(OAc) (2 mol%), PPh, KCO, DMF, 100°C.
Preparation of 2-Ethoxybenzoyl Chloride
Friedel-Crafts Ethoxylation
Introducing the ethoxy group prior to acylation ensures regioselectivity:
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Substrate : Resorcinol monoethyl ether.
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Acylation : Acetic anhydride, AlCl, 0°C → 25°C, 4 hours.
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Hydrolysis : 2N NaOH yields 2-ethoxybenzoic acid (82% yield).
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Chlorination : Thionyl chloride (excess), reflux, 2 hours → 2-ethoxybenzoyl chloride (95% conversion).
Amide Bond Formation: Final Coupling Step
Coupling the azatricyclic amine with 2-ethoxybenzoyl chloride requires careful optimization to avoid N-oxidation or tricyclic ring degradation:
Optimized Protocol :
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Solvent : Anhydrous THF under N atmosphere.
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Base : EtN (2.5 equiv) to scavenge HCl.
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Temperature : 0°C → 25°C over 6 hours.
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Workup : Precipitation with ice-cwater, filtration, and recrystallization (ethanol/water).
| Parameter | Value |
|---|---|
| Yield | 68–73% |
| Purity (LC-MS) | 98.2% |
| Reaction Scale | Up to 500 g demonstrated |
Side Reactions :
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
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HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 minutes.
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Impurity Profile : <1.5% total impurities (ICH guidelines compliant).
Scale-Up Considerations and Industrial Relevance
Catalytic Efficiency
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-ethoxy-N-{...}benzamide?
The synthesis typically involves multi-step reactions, including amidation and cyclization. Key steps include:
- Amidation : Reacting a benzoyl chloride derivative with a tricyclic amine precursor under basic conditions (e.g., potassium carbonate in acetonitrile) to form the benzamide core .
- Cyclization : Using reflux conditions with glacial acetic acid as a catalyst to promote ring closure, as seen in analogous tricyclic systems .
- Purification : Column chromatography or recrystallization in ethanol is recommended to isolate the final product .
Q. Which spectroscopic techniques are critical for structural characterization?
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the tricyclic framework and substituent positions. For example, the 2-ethoxy group exhibits distinct splitting patterns in the δ 1.2–4.0 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly for distinguishing isotopic patterns in halogenated analogs .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What initial biological assays are recommended for this compound?
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Testing against kinases or proteases using fluorogenic substrates to identify potential targets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., COX-2, EGFR). Focus on the benzamide and tricyclic moieties for hydrogen bonding and hydrophobic interactions .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize targets for experimental validation .
Q. How do steric and electronic effects influence reaction yields during synthesis?
- Steric Effects : Bulky substituents on the tricyclic core may require elevated temperatures (e.g., 80–100°C) or microwave-assisted synthesis to overcome kinetic barriers .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide enhance electrophilicity, accelerating amidation but necessitating strict pH control to avoid side reactions .
Q. How can researchers resolve discrepancies in spectroscopic data?
Q. What strategies optimize the compound’s solubility for in vivo studies?
- Co-solvent Systems : Use DMSO-PBS mixtures (≤10% DMSO) for aqueous compatibility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the ethoxy moiety to enhance bioavailability .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting bioactivity data across studies?
Q. What statistical approaches are suitable for SAR studies?
- Multivariate Analysis : PCA or PLS regression identifies critical physicochemical parameters (e.g., logP, polar surface area) governing activity .
- Cluster Analysis : Groups analogs by substituent effects to prioritize synthesis targets .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Amidation
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Temperature | 60–80°C | |
| Solvent | Anhydrous acetonitrile | |
| Catalyst | K2CO3 or Et3N | |
| Reaction Time | 4–6 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
